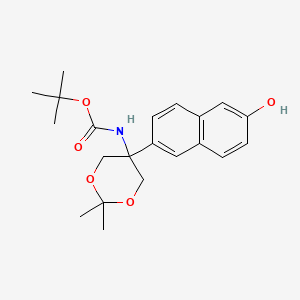

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate

Description

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate (CAS: 1225230-09-0) is a carbamate derivative featuring a 2,2-dimethyl-1,3-dioxane core substituted with a 6-hydroxynaphthalen-2-yl group and a tert-butyl carbamate moiety. Its molecular formula is C₂₁H₃₁NO₅, with a molecular weight of 377.47 g/mol . This compound is structurally notable for its fused aromatic system (naphthalene) and the steric protection provided by the tert-butyl group, which may influence its stability and reactivity. It is cataloged as a specialty chemical, likely used in pharmaceutical or materials research .

Properties

IUPAC Name |

tert-butyl N-[5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-19(2,3)27-18(24)22-21(12-25-20(4,5)26-13-21)16-8-6-15-11-17(23)9-7-14(15)10-16/h6-11,23H,12-13H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDVPJZTTBEMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657954 | |

| Record name | tert-Butyl [5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206676-79-0 | |

| Record name | tert-Butyl [5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxane ring, followed by the introduction of the hydroxynaphthalene group and the tert-butyl carbamate moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate exerts its effects involves interactions with specific molecular targets. The hydroxynaphthalene moiety can interact with enzymes and receptors, influencing various biochemical pathways. The dioxane ring and tert-butyl group contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3-dioxane derivatives, which are frequently employed as intermediates in drug synthesis due to their stability and modular substitution patterns. Below is a detailed comparison with analogous compounds:

Structural Analogues

Physicochemical Properties

- Hydrophobicity : The naphthalene group in the target compound enhances hydrophobicity compared to hydroxymethyl () or adenine-substituted analogues ().

- Stability : The tert-butyl carbamate group likely improves hydrolytic stability relative to esters (e.g., acetate in ).

Key Research Findings

- Catalytic Synthesis : La(OTf)₃ efficiently catalyzes dioxane-dione formation (yields >60%) under mild conditions .

- Structural Versatility : Substitution at the dioxane C5 position (e.g., naphthalene, adenine) dramatically alters biological activity and solubility .

- Commercial Availability : The target compound and its analogues are marketed by specialty suppliers (e.g., Biopharmacule, TCI Chemicals) at high purity (≥95%) .

Biological Activity

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate, with the CAS number 1206676-79-0 and molecular formula C21H27NO5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 373.44 g/mol

- Molecular Structure : The compound features a dioxane ring with a tert-butyl group and a hydroxynaphthalene moiety, which are significant for its biological interactions.

Pharmacological Effects

- Antioxidant Activity :

- Anticancer Potential :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound might inhibit enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : Interaction with pathways such as NF-kB and MAPK could explain its anti-inflammatory and anticancer effects.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various naphthalene derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting effective free radical scavenging capabilities .

Investigation into Anticancer Properties

In a recent in vitro study on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key spectroscopic methods for characterizing this compound?

Q. How is this compound synthesized, and what are common intermediates?

- Answer : Synthesis typically involves multi-step protection-deprotection strategies. A plausible route:

- Step 1 : Coupling 6-hydroxynaphthalene-2-carboxylic acid with a protected diol (e.g., 2,2-dimethyl-1,3-dioxan-5-amine) using carbodiimide-based coupling agents.

- Step 2 : Introducing the tert-butyl carbamate group via reaction with Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Intermediate isolation and characterization (e.g., tert-butyl 2-cyanoacetate derivatives) are critical for monitoring reaction progress .

Advanced Research Questions

Q. How can stereochemical contradictions in crystallographic data be resolved?

- Answer : Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:

- Multi-dataset refinement : Use SHELXL to refine against multiple datasets or employ twin-law corrections .

- Complementary techniques : Pair X-ray data with solid-state NMR or computational methods (DFT) to validate hydrogen-bonding networks or torsional angles .

- High-resolution cryocrystallography : Minimizes thermal motion artifacts, improving electron density maps for accurate atomic placement .

Q. What methodologies optimize diastereoselectivity in the synthesis of this compound?

- Answer : Diastereoselectivity is influenced by:

- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to steer stereochemistry during ring-forming steps .

- Catalytic control : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru or Rh complexes) in key steps like cyclization or coupling .

- Solvent/temperature effects : Polar aprotic solvents (e.g., DMF) and low temperatures (-20°C to 0°C) can stabilize transition states favoring desired diastereomers .

Q. How do hydrogen-bonding interactions in the solid state affect reactivity?

- Answer : Crystal packing dominated by strong O–H···O or N–H···O hydrogen bonds (as seen in tert-butyl carbamate derivatives) can stabilize reactive conformers or intermediates . For example:

- Hydrogen-bond-directed assembly : Preorganizes molecules for regioselective reactions (e.g., photoredox amination) by aligning reactive sites .

- Thermal stability : Strong intermolecular interactions (e.g., π-π stacking in naphthalene moieties) may reduce decomposition rates during storage or heating .

Data Analysis & Experimental Design

Q. How should researchers address conflicting NMR and crystallography data?

- Answer :

- Dynamic effects : NMR captures time-averaged conformations in solution, while crystallography shows static solid-state structures. Use variable-temperature NMR to identify fluxional behavior (e.g., ring puckering in the dioxane moiety) .

- DFT calculations : Compare computed NMR chemical shifts (GIAO method) and crystallographic geometries to reconcile discrepancies .

- Paramagnetic additives : In rare cases, add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals in crowded spectral regions.

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

- Answer :

- Protecting group synergy : Use orthogonal groups (e.g., TBS ethers for alcohols, Boc for amines) to minimize side reactions .

- In-line purification : Employ flow chemistry with scavenger resins to remove impurities (e.g., excess reagents) between steps.

- Low-temperature quenching : For air- or moisture-sensitive intermediates (e.g., Grignard reagents), quench reactions at -78°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.